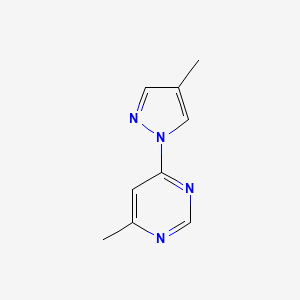

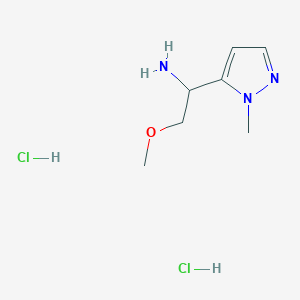

![molecular formula C12H15N3OS B2487295 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2198577-14-7](/img/structure/B2487295.png)

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves condensation reactions under mild conditions. For instance, a related compound, (5RS)-6H-Spiro[pyrazolo[1,5-c]quinazoline-5,4'-thiochroman], was synthesized via condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole, indicating the feasibility of synthesizing complex pyrazolo[1,5-a]pyrazine derivatives through strategic condensation steps under mild conditions (Quiroga et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives showcases a complex arrangement, where the reduced pyrimidine ring often adopts an envelope conformation, and the thiane ring a half-chair conformation. This structural arrangement is critical for the compound's interaction with biological targets and its overall stability and reactivity. The molecule's supramolecular assembly is further stabilized by hydrogen bonding and π-π interactions, highlighting the intricate design of these molecules (Quiroga et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrazines undergo various chemical reactions, such as cyclization and condensation, forming complex structures. For example, the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in forming new compounds through reaction with aminotriazolethiol or di- and poly(bromo) compounds (Salem et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrazines, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups can significantly affect these properties, enabling the fine-tuning of the compound's physical characteristics for desired applications. For instance, the introduction of thiochroman-4-one in the synthesis of related compounds impacts the overall physical properties, suggesting that modifications in the pyrazolo[1,5-a]pyrazine scaffold can lead to significant changes in physical attributes (Quiroga et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Properties

- Pyrazolo[1,5-c]quinazolines, which are related to 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine, have been synthesized under mild conditions. These compounds, including the title compound C18H15N3S, exhibit unique molecular structures and are linked into sheets by hydrogen bonds and C-H···π(arene) hydrogen bonds in their crystal structure (Quiroga et al., 2015).

Chemical Synthesis and Reactions

- An efficient synthesis process has been developed for functionalized Indole-3-yl Pyrazole derivatives starting from 3-Cyanoacetylindole. This process is key to creating novel pyrazolo[1,5-a]pyrimidines, highlighting the synthetic versatility of these compounds (El‐Mekabaty et al., 2017).

Biological and Antimicrobial Activity

- Studies on isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential in developing new antimicrobial agents (Zaki et al., 2016).

Synthesis and Properties

- The synthesis and properties of various pyrazole and 1,2,4-triazole derivatives, including 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been studied, demonstrating their potential in pharmaceutical and medicinal chemistry (Fedotov et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9-8-11-12(13-4-5-15(11)14-9)16-10-2-6-17-7-3-10/h4-5,8,10H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZVKBIMDYWMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)OC3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

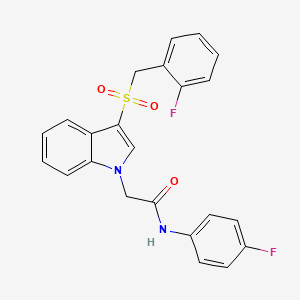

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

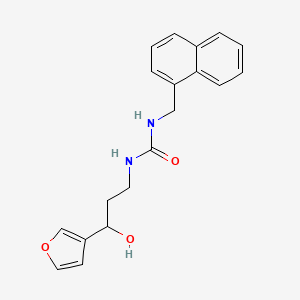

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

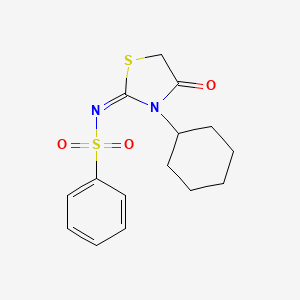

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)